molecular formula C7H7Cl3Si B1584516 Benzyltrichlorosilane CAS No. 770-10-5

Benzyltrichlorosilane

Cat. No.: B1584516
CAS No.: 770-10-5
M. Wt: 225.6 g/mol
InChI Key: GONOPSZTUGRENK-UHFFFAOYSA-N
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Description

Benzyltrichlorosilane is an organosilicon compound with the chemical formula C7H7Cl3Si . It is a colorless liquid with a boiling point of approximately 218-220°C and a density of 1.273 g/mL at 25°C . This compound is primarily used as a chemical intermediate in various industrial and research applications.

Scientific Research Applications

Benzyltrichlorosilane is widely used in scientific research due to its versatility. Some of its applications include:

Safety and Hazards

Benzyltrichlorosilane is classified as corrosive. It causes severe skin burns and eye damage. It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. In case of contact, immediate medical attention is necessary .

Mechanism of Action

Target of Action

Benzyltrichlorosilane is a chemical compound used as an intermediate in various chemical reactions As an organochlorosilane , it may interact with various biological macromolecules in the body.

Mode of Action

It is known that organochlorosilanes can participate in various chemical reactions, forming bonds with other molecules and altering their properties . The specific interactions of this compound with its targets would depend on the specific context of its use.

Biochemical Pathways

Organochlorosilanes, in general, can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways . The exact pathways and downstream effects would depend on the specific biological context and the other molecules present.

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical reactions it participates in .

Result of Action

As an organochlorosilane, it can participate in various chemical reactions, potentially leading to changes in the properties of other molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and other conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltrichlorosilane can be synthesized through the reaction of benzyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction is as follows:

C6H5CH2Cl+SiCl4C6H5CH2SiCl3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{SiCl}_4 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SiCl}_3 + \text{HCl} C6​H5​CH2​Cl+SiCl4​→C6​H5​CH2​SiCl3​+HCl

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reagents and catalysts to ensure the efficient conversion of benzyl chloride to this compound .

Chemical Reactions Analysis

Types of Reactions: Benzyltrichlorosilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form benzylsilanetriol and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form benzyltrialkoxysilanes.

    Aminolysis: Reacts with amines to form benzylsilylamines.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Alcoholysis: Alcohols such as methanol or ethanol.

    Aminolysis: Amines such as methylamine or ethylamine.

Major Products Formed:

    Hydrolysis: Benzylsilanetriol and hydrochloric acid.

    Alcoholysis: Benzyltrialkoxysilanes.

    Aminolysis: Benzylsilylamines.

Comparison with Similar Compounds

  • Benzyltriethoxysilane
  • Trichlorophenethylsilane
  • Trichlorooctylsilane

Comparison: Benzyltrichlorosilane is unique due to its specific reactivity and the ability to form stable silicon-carbon bonds. Compared to benzyltriethoxysilane, which has ethoxy groups, this compound has chlorine atoms that make it more reactive towards nucleophiles. Trichlorophenethylsilane and trichlorooctylsilane have different alkyl groups attached to the silicon atom, which affects their reactivity and applications .

Properties

IUPAC Name

benzyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONOPSZTUGRENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061117
Record name Trichlorobenzylsilane
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Molecular Weight

225.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-10-5
Record name [(Trichlorosilyl)methyl]benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=770-10-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, ((trichlorosilyl)methyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [(trichlorosilyl)methyl]-
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Record name Trichlorobenzylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyltrichlorosilane
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 0.95 g (7.5 mmol) of benzyl chloride, and 5.08 g (37.5 mmol) of trichlorosilane were reacted at 150° C. for 2 hrs. The resulting mixture was distilled to give 1.6 g of benzyltrichlorosilane (bp; 140-2° C./10 mmHg, yield; 96%).
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Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.051 g (0.5 mmol) of triethylamine, 0.63 g (5.0 mmol) of benzyl chloride, and 3.41 g (25.2 mmol) of trichlorosilane were reacted at 150° C. for 18 hrs. The resulting mixture was distilled to give 0.52 g of benzyltrichlorosilane (yield; 47%).
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Synthesis routes and methods IV

Procedure details

In the same apparatus and procedure as Example 1 above, 0.08 g (1.0 mmol) of pyridine, 0.63 g (5.0 mmol) of benzyl chloride, and 3.41 g (25.2 mmol) of trichlorosilane were reacted at 200° C. for 6 hrs. The resulting mixture was distilled to give 0.12 g of benzyltrichlorosilane (yield; 11%).
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Synthesis routes and methods V

Procedure details

In the same apparatus and procedure as Example 1 above, 0.116 g (1.0 mmol) of N,N,N′,N′-tetramethylethylenediamine, 0.63 g (5.0 mmol) of benzyl chloride, and 3.41 g (25.2 mmol) of trichlorosilane were reacted at 200° C. for 7 hrs. The resulting mixture was distilled to give 0.57 g of benzyltrichlorosilane (yield; 52%).
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0.63 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyltrichlorosilane
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Benzyltrichlorosilane
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Benzyltrichlorosilane
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Benzyltrichlorosilane
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Benzyltrichlorosilane
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Benzyltrichlorosilane
Customer
Q & A

Q1: How does Benzyltrichlorosilane interact with silica surfaces?

A1: this compound readily reacts with hydroxyl groups present on silica surfaces. This reaction forms stable Si-O-Si bonds, leading to the formation of a self-assembled monolayer (SAM) of this compound molecules on the silica substrate [, ].

Q2: Can the packing density of these this compound SAMs be controlled?

A2: Yes, research shows that the packing density and molecular orientation within these SAMs are influenced by the presence of co-adsorbates. For instance, mixing this compound with aliphatic chlorosilanes like butyltrichlorosilane or octadecyltrichlorosilane allows for the creation of mixed SAMs with tunable compositions []. The homogeneity of these mixed SAMs is attributed to the formation of in-plane siloxane linkages between neighboring molecules.

Q3: Does the length of the alkyl chain in co-adsorbates affect this compound SAM formation?

A3: Interestingly, the length of the alkyl chain in co-adsorbates can impact the orientation of this compound within mixed SAMs. While shorter chain aliphatics do not significantly influence its orientation, longer chain aliphatics lead to noticeable changes in the orientation of this compound molecules, particularly when the molecule possesses a longer polymethylene spacer (e.g., phenethyltrichlorosilane) [].

Q4: Does this compound undergo similar reactions as allyltrichlorosilane with 8-trimethylsiloxyquinoline?

A4: Unlike allyltrichlorosilane, this compound, and dibenzyldichlorosilane do not undergo a 1,3-rearrangement when reacted with 8-trimethylsiloxyquinoline. Instead, they form hexacoordinated silicon complexes like (oxinate)2SiBnCl and (oxinate)2SiBn2, even with an excess of 8-trimethylsiloxyquinoline. This difference in reactivity is attributed to the "aromatically stabilized allyl moiety" character of the benzyl group [].

Q5: Are there spectroscopic techniques to characterize this compound and its derivatives?

A5: Yes, several spectroscopic techniques are valuable for characterizing this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, can provide information about the silicon environment in these compounds. Additionally, Fourier Transform Infrared Spectroscopy (FTIR) can be used to analyze the vibrational modes of the molecules, offering insights into their structure and bonding [, , ].

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